molecular formula C7H12ClNO2 B1377340 Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate CAS No. 1432684-06-4

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Cat. No. B1377340
CAS RN: 1432684-06-4
M. Wt: 177.63 g/mol
InChI Key: WICMAXAWPBUEJN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, also known as 2-chloro-N-ethyl-N-propionamide, is an organic compound with a molecular formula of C6H11ClNO2. It is a colorless, volatile liquid with a sharp, ammonia-like odor. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in the synthesis of several important biological molecules.

Scientific Research Applications

Synthesis and Chemical Transformations

Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester This compound is synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate. The N-tert-butylsulfonyl imino ester is used as a substitute in allylation reactions, indicating the compound's utility in synthetic organic chemistry for creating complex molecular structures (Schleusner et al., 2004).

Synthesis of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate This modified Yamaguchi reagent is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. Its application in oligopeptide synthesis and its racemization suppression and recyclability properties make it an important tool for peptide synthesis (Chandra et al., 2018).

Reactivity of 2-Aminopyridine and Meldrum’s Acid The study explores the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes to synthesize ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This demonstrates the compound's versatility in facilitating the synthesis of novel chemical structures (Asadi et al., 2021).

Catalytic Applications

Copper Complexes in Polymerization Copper(II) complexes, including ethyl 2-chloro-2-[(propan-2-yl)imino]acetate derivatives, are active in rac-lactide polymerization to produce polylactic acid. The study of these complexes reveals their potential in catalyzing polymerization reactions, which could have implications for sustainable materials production (Daneshmand et al., 2019).

Copolymerization of Carbon Dioxide and Cyclohexene Oxide Copper acetate complexes bearing NNO-tridentate Schiff-base derivatives demonstrate efficiency in the copolymerization of CO2 and cyclohexene oxide. This highlights the role of such compounds in environmental chemistry, particularly in carbon capture and utilization strategies to produce valuable polymeric materials (Tsai et al., 2014).

properties

IUPAC Name

ethyl 2-chloro-2-propan-2-yliminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-4-11-7(10)6(8)9-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICMAXAWPBUEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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